molecular formula C9H7BrF3NO2 B1372132 3'-Bromo-4'-(trifluoromethoxy)acetanilide CAS No. 755030-17-2

3'-Bromo-4'-(trifluoromethoxy)acetanilide

Cat. No.: B1372132
CAS No.: 755030-17-2
M. Wt: 298.06 g/mol
InChI Key: RHHGKDDKXSSPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-4’-(trifluoromethoxy)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO2 It is also known by its IUPAC name, N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-(trifluoromethoxy)acetanilide typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-bromo-4-(trifluoromethoxy)aniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted at ambient temperature with a suitable solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-4’-(trifluoromethoxy)acetanilide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-(trifluoromethoxy)acetanilide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 3’-methoxy-4’-(trifluoromethoxy)acetanilide.

    Hydrolysis: The major products are 3-bromo-4-(trifluoromethoxy)aniline and acetic acid.

Scientific Research Applications

3’-Bromo-4’-(trifluoromethoxy)acetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(trifluoromethoxy)aniline: The precursor to 3’-Bromo-4’-(trifluoromethoxy)acetanilide.

    4-Acetamido-2-bromo-alpha,alpha,alpha-trifluoroanisole: Another compound with similar functional groups.

Uniqueness

3’-Bromo-4’-(trifluoromethoxy)acetanilide is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGKDDKXSSPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Reactant of Route 2
Reactant of Route 2
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Reactant of Route 3
Reactant of Route 3
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Reactant of Route 4
Reactant of Route 4
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Reactant of Route 5
Reactant of Route 5
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Reactant of Route 6
Reactant of Route 6
3'-Bromo-4'-(trifluoromethoxy)acetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.